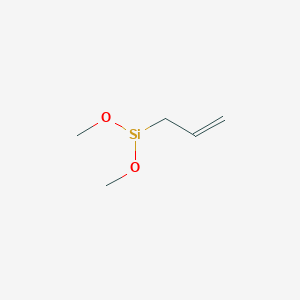

Allyldimethoxysilan

Übersicht

Beschreibung

Allyldimethoxysilane, also known as Allyldimethoxysilane, is a useful research compound. Its molecular formula is C5H11O2Si and its molecular weight is 131.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality Allyldimethoxysilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allyldimethoxysilane including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Funktionalisierung von nanoporösen Materialien

Allyldimethoxysilan wird zur Funktionalisierung von nanoporösen Materialien wie Aluminiumoxid verwendet, um hochreaktive Stellen für das Polymerpfropfen zu schaffen. Dieser Prozess verbessert die mechanischen Eigenschaften von Materialien und optimiert die Keramik-Polymer-Bindungen, was entscheidend für die Entwicklung neuer hybrider Biomaterialien ist .

Organische Synthese

In der organischen Synthese dient this compound als Baustein für die Konstruktion komplexer Moleküle. Es beteiligt sich an Transformationen wie elektrophiler Substitution, Polymerisation und Kreuzkupplungsreaktionen, die die Synthese einer breiten Palette von Styrolderivaten und anderen organischen Verbindungen ermöglichen .

Materialwissenschaften

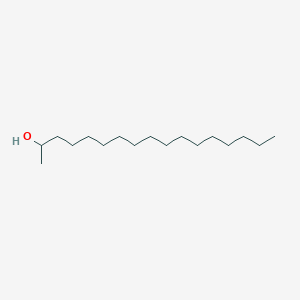

This compound ist ein Alkylierungsmittel, das Carbonylverbindungen modifizieren kann, um Homoallylalkoholen und -amine zu erzeugen. Diese Verbindungen sind essentiell bei der Entwicklung neuer Materialien mit spezifischen chemischen und physikalischen Eigenschaften für verschiedene Anwendungen, darunter elektronische Geräte .

Oberflächenmodifikation

Diese Verbindung ist ein wichtiges Werkzeug in Oberflächenmodifikationsstrategien, insbesondere bei der Behandlung von Perowskitfilmen in Solarzellen. Durch die Einführung organischer Moleküle mit funktionellen Gruppen trägt this compound dazu bei, Hochleistungsgeräte mit verbesserter Effizienz und Stabilität zu erreichen .

Biomedizinische Anwendungen

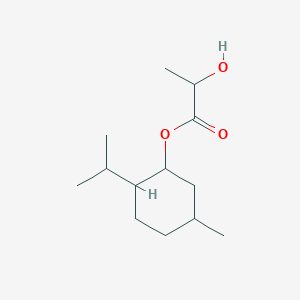

Im biomedizinischen Bereich ist this compound an der Synthese von biomedizinischen Polymeren beteiligt. Diese Polymere finden Anwendung in der therapeutischen Arzneimittelverabreichung, Krankheitsdetektion und -diagnose, Biosensorik, regenerativer Medizin und Krankheitsbehandlung .

Katalyse

This compound wird in der Katalyse verwendet, um hochreaktive Stellen auf Oberflächen zu schaffen, die für weitere chemische Reaktionen zur Verfügung stehen. Dies ist besonders wichtig bei der Entwicklung von Katalysatoren für Umweltanwendungen und der Schaffung neuer Materialien <a aria-label="10: "

Wirkmechanismus

Target of Action

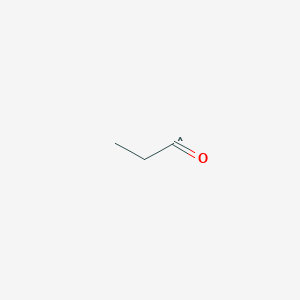

Allyldimethoxysilane, similar to its close relative Allyltrimethoxysilane , primarily targets carbonyl compounds such as aldehydes, ketones, and imines . These compounds play crucial roles in various biochemical reactions, serving as intermediates in metabolic pathways.

Mode of Action

Allyldimethoxysilane acts as an allylating reagent, introducing an allyl group into the targeted carbonyl compounds . This allylation process is typically catalyzed by a copper alkoxide . The interaction between Allyldimethoxysilane and its targets results in the formation of homoallylic alcohols and amines via a carbon-carbon (C-C) bond-forming reaction .

Result of Action

The primary result of Allyldimethoxysilane’s action is the formation of homoallylic alcohols and amines . These compounds have various applications in organic synthesis and can serve as precursors to other biologically active molecules. The exact molecular and cellular effects would depend on the specific context and the other compounds present.

Action Environment

The action, efficacy, and stability of Allyldimethoxysilane can be influenced by various environmental factors. For instance, the presence of moisture can lead to the formation of additional methanol . Moreover, the reaction conditions, such as temperature and pH, can also impact the allylation process . Therefore, careful control of the reaction environment is crucial for optimizing Allyldimethoxysilane’s action.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

InChI |

InChI=1S/C5H11O2Si/c1-4-5-8(6-2)7-3/h4H,1,5H2,2-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBWXKMBLEOLOLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473000 | |

| Record name | ALLYLDIMETHOXYSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18147-35-8 | |

| Record name | ALLYLDIMETHOXYSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Allyldimethoxysilane (ADMS) used as a probe molecule in the study of nanoporous alumina?

A1: ADMS helps researchers understand the surface reactivity of nanoporous alumina. [] The molecule can form chemical bonds with the alumina surface, and the strength of these bonds provides information about the reactivity of the alumina. This is particularly important after the alumina undergoes treatments like impregnation with Triméthyletoxysilane (TMES) and heating. [] By analyzing how strongly ADMS binds to the treated alumina, researchers can optimize these treatments to create a material with desirable surface properties for applications like dental composites.

Q2: How does the treatment of nanoporous alumina with TMES affect its interaction with ADMS?

A2: Treating nanoporous alumina with TMES and subsequently heating it to 1300°C leads to the creation of adsorption sites that form stronger chemical bonds with ADMS. [, ] This suggests that the TMES treatment, along with the high-temperature heating, modifies the surface chemistry of the alumina, making it more reactive towards silane molecules like ADMS. This enhanced reactivity is crucial for applications where strong adhesion between the filler material and the surrounding matrix is required, such as in dental resin composites.

Q3: What analytical techniques are used to study the interaction between ADMS and nanoporous alumina?

A3: While the papers don't explicitly mention the specific techniques used to analyze the ADMS-alumina interaction, Fourier-transform infrared spectroscopy (FTIR) is highlighted as a key method for studying the structure of the treated alumina. [, ] FTIR can provide information about the chemical bonds formed between ADMS and the alumina surface, offering insights into the nature of their interaction. Other techniques, such as gas chromatography coupled with mass spectrometry (GC-MS), might be employed to quantify the amount of ADMS adsorbed onto the alumina, further characterizing the surface reactivity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B103645.png)

![1,4-Dithiaspiro[4.11]hexadecane](/img/structure/B103652.png)

![N-[2-[(2-Aminoethyl)amino]ethyl]oleic amide](/img/structure/B103664.png)